![molecular formula C16H17ClOS B2791019 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol CAS No. 338391-85-8](/img/structure/B2791019.png)
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol, more commonly known as Chlorpheniramine, is an antihistamine drug that is used to treat the symptoms of allergies, hay fever, and the common cold. Chlorpheniramine is one of the oldest and most widely used antihistamines, and it is available in over-the-counter (OTC) and prescription forms. Chlorpheniramine is a member of the ethanolamine class of antihistamines and is structurally related to diphenhydramine, another commonly used antihistamine.
Aplicaciones Científicas De Investigación
Chlorpheniramine has a wide range of scientific research applications. It has been used in studies to investigate the effects of histamine on the cardiovascular system, as well as to study the effects of drugs on the central nervous system. It has also been used to investigate the effects of antihistamines on the immune system and to study the effects of drugs on the gastrointestinal system. Additionally, Chlorpheniramine has been used in studies to investigate the effects of drugs on the reproductive system, as well as to study the effects of drugs on the respiratory system.
Mecanismo De Acción
Chlorpheniramine works by blocking the action of histamine, a chemical released by the body during an allergic reaction. It binds to histamine receptors, preventing histamine from binding and causing the allergic reaction. This prevents the symptoms of an allergic reaction, such as itching, sneezing, and watery eyes.
Biochemical and Physiological Effects
Chlorpheniramine has several biochemical and physiological effects. It binds to histamine receptors, preventing histamine from binding and causing the allergic reaction. This prevents the symptoms of an allergic reaction, such as itching, sneezing, and watery eyes. Additionally, Chlorpheniramine has been shown to reduce inflammation, inhibit the release of inflammatory mediators, and reduce the production of inflammatory cytokines. It has also been shown to reduce the production of leukotrienes, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlorpheniramine has several advantages for lab experiments. It is a relatively inexpensive drug, and it is widely available. Additionally, it is a well-studied drug, and there is a great deal of information available on its mechanism of action and its effects. However, there are also some limitations to using Chlorpheniramine in lab experiments. It has a relatively short half-life, meaning that its effects may not last long enough to be useful in some experiments. Additionally, it has been shown to have some side effects, such as drowsiness and dry mouth, which may limit its use in some experiments.
Direcciones Futuras
Chlorpheniramine has a wide range of potential future directions for research and development. One potential direction is to develop new formulations of Chlorpheniramine that have improved pharmacokinetic and pharmacodynamic properties. Additionally, research could be conducted to investigate the potential of Chlorpheniramine to be used as a treatment for other conditions, such as asthma, chronic obstructive pulmonary disease, and irritable bowel syndrome. Furthermore, research could be conducted to investigate the potential of Chlorpheniramine to be used in combination with other drugs to treat a variety of conditions. Finally, research could be conducted to investigate the potential of Chlorpheniramine to be used as a preventative treatment for allergies and other conditions.
Métodos De Síntesis
Chlorpheniramine is synthesized through a three-step process that involves the reaction of 4-chlorobenzaldehyde with p-toluenesulfonamide, followed by condensation with 4-methylbenzaldehyde and finally the reaction of the resulting product with sodium ethoxide. The overall reaction can be represented as follows:
4-chlorobenzaldehyde + p-toluenesulfonamide → N-chloro-p-toluenesulfonamide
N-chloro-p-toluenesulfonamide + 4-methylbenzaldehyde → N-chloro-4-methylbenzene-1-sulfonamide
N-chloro-4-methylbenzene-1-sulfonamide + sodium ethoxide → 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClOS/c1-12-2-8-15(9-3-12)19-11-10-16(18)13-4-6-14(17)7-5-13/h2-9,16,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVKIBFGULXEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

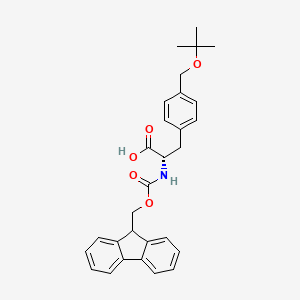
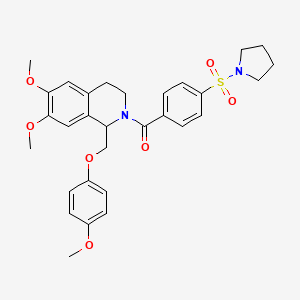
![(2E)-3-[4-(benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2790938.png)
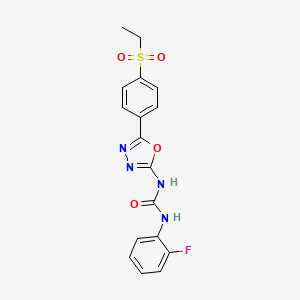
![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2790940.png)
![N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2790942.png)
![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2790943.png)
![3-(2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-hydroxyethyl)benzonitrile](/img/structure/B2790947.png)
![N-(4-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2790948.png)
![N-(2-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2790952.png)
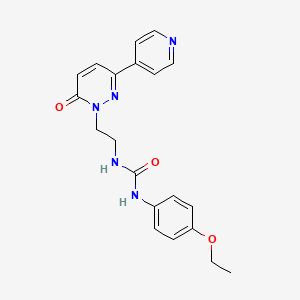

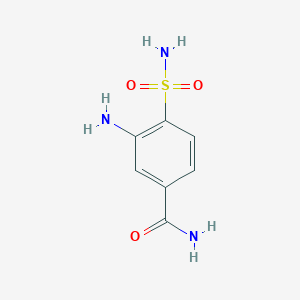
![(E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2790958.png)